Product packaging for Iso-T-2 toxin(Cat. No.:CAS No. 34084-03-2)

Iso-T-2 toxin

Cat. No.: B13731686
CAS No.: 34084-03-2
M. Wt: 466.5 g/mol
InChI Key: SBEUAAIAYCUUJR-QYWOHJEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-T-2 Toxin is a type A trichothecene mycotoxin, a structurally related congener of the highly potent T-2 toxin. As a secondary metabolite produced by various Fusarium species, it is a stable, lipophilic compound with a low molecular weight and a characteristic 12,13-epoxytrichothec-9-ene ring system, which is essential for its biological activity . Its primary mechanism of action is the inhibition of protein synthesis by binding to the peptidyltransferase component of the eukaryotic ribosome's 60S subunit . This ribotoxic action can trigger ribosome-associated stress signaling pathways, leading to cell cycle arrest and the induction of apoptosis . Furthermore, exposure to trichothecenes like Iso-T-2 can generate oxidative stress through the production of reactive oxygen species (ROS), contributing to cellular damage . Researchers utilize this compound as a critical tool in toxicology and biomedical studies to investigate the effects of trichothecene mycotoxins. Its applications include studying cytotoxic effects on various cell lines, understanding immunosuppression mechanisms, modeling oxidative stress in experimental systems, and exploring apoptotic pathways . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O9 B13731686 Iso-T-2 toxin CAS No. 34084-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34084-03-2

Molecular Formula

C24H34O9

Molecular Weight

466.5 g/mol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10-acetyloxy-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(31-15(5)26)20(28)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1

InChI Key

SBEUAAIAYCUUJR-QYWOHJEZSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Biosynthetic Production from Fusarium Cultures

This compound is primarily produced via fungal fermentation using Fusarium species, similar to T-2 toxin production. According to Burmeister (1971), Fusarium tricinctum cultures grown on substrates such as white corn grits, pearled wheat, or polished rice under controlled temperature conditions (15 °C to 32 °C) for approximately three weeks yield T-2 toxin and related metabolites, including this compound.

  • Substrate Preparation: Autoclaved cereal grains (e.g., white corn grits) serve as the solid substrate.
  • Inoculation: Conidial suspensions of Fusarium tricinctum are added along with sterile water.
  • Incubation: Flasks are incubated at specified temperatures (optimal around 15-20 °C) for 3 weeks.

Extraction and Purification

The extraction of this compound follows similar protocols to T-2 toxin, involving organic solvents:

  • Solvent Extraction: The fermented substrate is extracted with mixtures such as chloroform-acetone (85:15 v/v) by blending and filtration.
  • Concentration: The combined extracts are concentrated by rotary evaporation to an oil-like residue.
  • Precipitation: Addition of acetone and subsequent precipitation into hexane separates gummy impurities from toxin-containing solutions.
  • Crystallization: Slow evaporation leads to crystallization of T-2 toxin and its isomers, including this compound.

This method yields gram quantities of purified toxin suitable for further analysis and conjugation.

Chemical Synthesis and Derivatization

While direct chemical synthesis of this compound is less common due to its complex structure, chemical modification of T-2 toxin metabolites to generate this compound has been reported. For instance, enzymatic or chemical conversion of T-2 toxin metabolites can produce this compound and related analogs.

Conjugation for Immunoassay Development

This compound and related glucosylated derivatives (such as T2-Glc) have been conjugated to carrier proteins for antibody production:

  • Carbodiimide Coupling: Hydroxyl groups of the toxin are linked to primary amines on proteins like keyhole limpet hemocyanin (KLH) or ovalbumin (OVA) using 1,1'-carbonyldiimidazole (CDI) or water-soluble carbodiimide methods.
  • Procedure Example: Dissolving T2-Glc in acetone, adding CDI, then reacting with KLH in sodium bicarbonate buffer at pH 8.5, followed by dialysis to remove unbound toxin.
  • Mass Spectrometry Verification: Degree of conjugation is confirmed using electrospray ionization mass spectrometry (ESI-MS).

Analytical Data and Solvent Effects

Solvent Tolerance in this compound Assays

The hydrophobic nature of this compound requires careful solvent selection during extraction and immunoassay procedures. Table 1 below summarizes the effect of various solvent concentrations on the immunoassay response for T2-Glc, a glucosylated analog related to this compound, which is relevant due to structural similarity.

Solvent Solvent Concentration (%) IC50 (ng/mL) ± SD Relative Response (%) Number of Assays (N)
PBS 0 3.3 ± 0.1 100 12
Methanol 5 3.3 ± 0.2 98 3
Methanol 10 3.7 ± 0.1 87 3
Methanol 20 4.0 ± 0.3 81 12
Methanol 30 4.9 ± 0.5 66 3
Methanol 50 9.2 ± 0.9 35 3
Acetonitrile 5 3.7 ± 0.2 87 3
Acetonitrile 10 4.4 ± 0.3 73 6
Acetonitrile 15 6.3 ± 0.2 52 3
Acetonitrile 20 7.4 ± 0.2 44 3
Acetonitrile 30 14.3 ± 1.5 23 3

Table 1. Effect of solvent concentration on immunoassay sensitivity for T2-Glc (proxy for this compound behavior).

This data indicates that higher solvent concentrations reduce assay sensitivity, which is critical for optimizing extraction and assay conditions.

Immunoaffinity and GC-MS Analytical Method

A validated method for T-2 and HT-2 toxins, structurally related to this compound, involves:

  • Extraction with methanol/water (80/20 v/v).
  • Immunoaffinity column clean-up.
  • Derivatization with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)/trimethylchlorosilane (TMCS).
  • Gas chromatography-mass spectrometry (GC-MS) detection.

This method has shown high precision and reproducibility across multiple laboratories and is adaptable for this compound analysis.

Summary of Preparation Methods and Research Findings

Preparation Step Description Reference
Fungal Fermentation Cultivation of Fusarium tricinctum on cereal substrates at 15-32 °C for 3 weeks
Solvent Extraction Use of chloroform-acetone (85:15 v/v), rotary evaporation, acetone/hexane precipitation
Crystallization Slow evaporation to isolate toxin crystals
Chemical Conversion Metabolic or chemical transformation of T-2 toxin metabolites to this compound
Protein Conjugation Carbodiimide-mediated coupling of toxin to KLH or OVA for immunogen preparation
Analytical Validation Immunoaffinity clean-up and GC-MS with MSTFA/TMCS derivatization for quantification
Solvent Effects on Assays Sensitivity decreases with increasing methanol/acetonitrile concentration in assay solutions

Chemical Reactions Analysis

Iso-T-2 toxin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and enzymes such as carboxylesterase. Major products formed from these reactions include hydroxylated derivatives, reduced metabolites, and glucoside conjugates .

Scientific Research Applications

Iso-T-2 toxin has several scientific research applications:

Mechanism of Action

Iso-T-2 toxin exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It binds to the peptidyl-transferase center of the ribosome, blocking the elongation of the polypeptide chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components. The toxin also activates signaling pathways such as JAK/STAT and MAPK, contributing to its immunotoxic and cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The structural isomerism of Iso-T-2 toxin directly impacts its chemical reactivity and biological activity. Key comparisons include:

Compound Key Structural Features Biological Role
T-2 Toxin C3 hydroxyl, C4 acetyl, C8 isovaleroxy, and C15 acetyl groups. Primary mycotoxin with immunosuppressive and cytotoxic effects.
This compound Reversed C3 hydroxyl and C4 acetyl groups compared to T-2. Metabolite of T-2; used as an internal standard in chromatography.
HT-2 Toxin Deacetylated at C4 (retains C3 hydroxyl, C8 isovaleroxy, and C15 acetyl). Major metabolite of T-2; retains toxicity comparable to T-2.
Acetyl T-2 Toxin Additional acetyl groups (e.g., at C3 or C15). Increased lipophilicity; higher cross-reactivity in immunoassays.

Table 1: Structural and functional comparison of this compound with related trichothecenes.

Cross-Reactivity in Immunoassays

This compound exhibits minimal cross-reactivity (2%) in enzyme-linked immunosorbent assays (ELISAs) designed for T-2 toxin detection, whereas Acetyl T-2 toxin shows 114% cross-reactivity due to structural similarities . This low cross-reactivity underscores the importance of using isomer-specific antibodies or chromatographic methods to differentiate Iso-T-2 from T-2 toxin in complex matrices.

Metabolic Pathways

In vivo, T-2 toxin undergoes deacetylation to form HT-2 toxin, but isomerization to Iso-T-2 occurs via microbial biotransformation (e.g., in Aspergillus niger cultures).

Toxicity Profile

While T-2 and HT-2 toxins are highly immunotoxic, inhibiting protein synthesis and promoting oxidative stress, Iso-T-2 exhibits reduced toxicity due to its altered structure. However, its role in chronic exposure or synergy with other trichothecenes remains understudied .

Research and Regulatory Considerations

Analytical guidelines emphasize the need for isomer-specific methods to avoid misidentification, particularly in immunoassays .

Biological Activity

Iso-T-2 toxin, a member of the trichothecene family of mycotoxins produced by the fungus Fusarium sporotrichioides, exhibits significant biological activity that poses risks to both animal and human health. This article provides a comprehensive overview of its biological effects, metabolism, and associated case studies.

Overview of this compound

This compound is structurally related to T-2 toxin, which is recognized as one of the most potent mycotoxins. It primarily affects protein synthesis and can lead to various toxicological effects, including immunosuppression, gastrointestinal disturbances, and carcinogenic potential.

The primary mechanism by which this compound exerts its toxic effects is through the inhibition of protein synthesis. This occurs via:

  • Binding to the 60S ribosomal subunit : this compound inhibits peptidyl-transferase activity, disrupting polypeptide chain initiation during translation .
  • Induction of oxidative stress : The toxin triggers oxidative stress responses, leading to lipid peroxidation and DNA damage in both nuclear and mitochondrial DNA .
  • Cell cycle disruption : Exposure to this compound can induce apoptosis in actively proliferating cells, particularly affecting tissues such as the gastrointestinal tract and bone marrow .

Metabolism and Biotransformation

This compound undergoes significant biotransformation in various species. Key findings include:

  • Metabolites : In vitro studies have identified several metabolites, including HT-2 toxin and NEO (neosolaniol), resulting from hydrolysis and hydroxylation processes .
  • Species Variability : Different species show variability in metabolite production; for example, cows predominantly produce T-2-3-glucuronide while humans primarily produce HT-2-3-glucuronide .

Table 1: Major Metabolites of this compound

MetaboliteTypePredominant Species
HT-2Phase IAll tested species
NEOPhase IAll tested species
T-2-3-glucuronidePhase IICows
HT-2-3-glucuronidePhase IIHumans

Toxicological Effects

The toxicological profile of this compound has been studied extensively in various animal models:

  • Rodents : Studies indicate that chronic exposure to T-2 toxin leads to significant immunosuppression, with both humoral and cell-mediated immune responses being affected .
    • Case Study : In Wistar rats administered doses of 0.23 mg/kg SC, cardiac tissue injuries were observed after 28 and 60 days .
  • Cattle : Ingestion of contaminated feed resulted in severe gastrointestinal lesions, feed refusal, and a reduction in milk production. Symptoms included depression, anorexia, and ataxia .
    • Case Study : A study reported hemorrhagic syndrome in dairy cows consuming moldy corn contaminated with as little as 1 mg/kg of T-2 toxin .
  • Mice : Chronic exposure led to increased incidences of tumors such as pulmonary adenomas and hepatocellular adenomas .

Summary of Findings

This compound's biological activity is characterized by its potent effects on protein synthesis and cellular integrity. The diversity in metabolic pathways across species highlights the complexities involved in assessing its toxicity. Ongoing research continues to elucidate the mechanisms underlying its harmful effects.

Q & A

Q. How is Iso-T-2 toxin utilized as an internal standard in chromatographic analysis of T-2 toxin?

this compound is structurally analogous to T-2 toxin, making it ideal for internal standardization. In high-performance liquid chromatography (HPLC), its use improves recovery rates by normalizing extraction efficiency and column retention variability. For example, adding iso-T-2 directly to plasma before extraction achieves 98.0% normalized recovery of T-2 toxin, compared to 83.6% with external standardization . Methodologically, researchers should:

  • Match the internal standard's chemical properties (e.g., polarity, extraction behavior) to the target analyte.
  • Validate recovery rates using spiked matrices (e.g., blood, plasma) across expected concentration ranges.
  • Optimize chromatographic conditions (e.g., 230°C column temperature) to resolve iso-T-2 and T-2 peaks within 12 minutes .

Q. What structural features differentiate this compound from T-2 toxin?

this compound is a structural isomer of T-2 toxin, differing in the position of the acetyloxy group on the trichothecene core. This minor alteration preserves similar chromatographic behavior but allows distinct identification via mass spectrometry or nuclear magnetic resonance (NMR). Researchers should:

  • Compare retention times and fragmentation patterns in LC-MS/MS.
  • Use reference standards (e.g., 100 mg/L acetonitrile solutions) to confirm structural assignments .

Q. What are key considerations for selecting extraction protocols for this compound in complex biological matrices?

Extraction efficiency depends on solvent polarity, matrix composition, and cleanup steps. Florisil column chromatography is recommended due to iso-T-2’s affinity for silica-based adsorbents. Methodological steps include:

  • Pre-treating samples with acetonitrile or ethyl acetate for protein precipitation.
  • Validating recovery using internal standardization to account for matrix effects.
  • Testing elution profiles to ensure iso-T-2 and T-2 co-elute under identical conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery data between external and internal standardization methods for this compound?

Discrepancies often arise from matrix-induced signal suppression or enhancement. To address this:

  • Perform spike-and-recovery experiments using both standardization methods.
  • Compare coefficients of variation (e.g., 5.5% for internal vs. >10% for external methods).
  • Use statistical tools (e.g., Bland-Altman plots) to quantify bias between methods .

Q. What strategies optimize chromatographic parameters for simultaneous detection of Iso-T-2 and related trichothecenes?

Balancing resolution and runtime requires:

  • Testing column temperatures (e.g., 230°C reduces runtimes without compromising separation).
  • Adjusting mobile phase gradients to resolve iso-T-2 from HT-2 toxin and diacetoxyscirpenol.
  • Validating method robustness through inter-day precision studies .

Q. How should analytical methods involving this compound be validated across multiple laboratories?

Pre-collaborative studies are critical. Follow these steps:

  • Distribute standardized protocols and reference materials (e.g., T-2/iso-T-2 mixtures).
  • Assess inter-laboratory reproducibility using metrics like Horwitz ratios.
  • Compile natural occurrence data from diverse sources to establish baseline variability .

Emerging and Cross-Disciplinary Questions

Q. What novel applications of this compound are emerging in toxicokinetic modeling?

Iso-T-2’s stability in biological matrices enables its use as a tracer in mass balance studies. Researchers can:

  • Develop physiologically based pharmacokinetic (PBPK) models using iso-T-2 as a surrogate.
  • Correlate toxin clearance rates with metabolic pathways (e.g., cytochrome P450 activity) .

Q. How can proteomic or genomic approaches enhance understanding of this compound interactions?

Integrate multi-omics data to study mechanistic pathways:

  • Use transcriptomics to identify genes upregulated during iso-T-2 exposure.
  • Apply affinity purification-mass spectrometry to map protein binding partners.
  • Validate findings using in vitro models (e.g., hepatic cell lines) .

Methodological Frameworks

  • Experimental Design : Apply PICO(T) (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies. For example:

    • Population: Bovine plasma samples.
    • Intervention: Iso-T-2 spiked at 100–1000 ng/mL.
    • Comparison: External vs. internal standardization.
    • Outcome: Recovery efficiency and precision .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental details, ensuring reproducibility. Include:

    • Chromatographic parameters (column type, gradient program).
    • Validation data (LOD, LOQ, recovery rates).
    • Raw datasets in supplementary materials .

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